molecular formula C12H16FN B2379613 7-Fluoro-1,1,3-trimethyl-4-aminoindane CAS No. 1383809-95-7

7-Fluoro-1,1,3-trimethyl-4-aminoindane

Cat. No. B2379613
CAS RN: 1383809-95-7
M. Wt: 193.265
InChI Key: USXBDIZEJAVICB-UHFFFAOYSA-N
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Description

“7-Fluoro-1,1,3-trimethyl-4-aminoindane” is a chemical compound with the molecular formula C12H16FN . It is also known by its other names such as “7-fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine” and "1H-Inden-4-amine, 7-fluoro-2,3-dihydro-1,1,3-trimethyl-" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C12H16FN/c1-7-6-12(2,3)11-8(13)4-5-9(14)10(7)11/h4-5,7H,6,14H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :

Scientific Research Applications

Antibacterial Agents

Compounds structurally similar to 7-Fluoro-1,1,3-trimethyl-4-aminoindane have shown significant potential as antibacterial agents. Research on pyridonecarboxylic acids and naphthyridine derivatives, which share some structural characteristics with this compound, indicates their efficacy in combating bacterial infections. For instance, studies on 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a related class of compounds, have demonstrated broad and potent in vitro antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Matsumoto et al., 1984).

Fluorescent Probes in Biochemical Research

Compounds similar to this compound, such as those utilizing the "trimethyl lock" strategy, have been used as latent fluorophores in biochemical and biological research. These fluorophores are chemically stable in aqueous solutions but can be activated by enzymatic activity, making them valuable in studying biological processes at the molecular level. For example, the use of trimethyl lock-based latent fluorophores has enabled the development of stable probes that are useful in a wide variety of biological applications, especially in assays involving fluorophores of different wavelengths (Lavis, Chao, & Raines, 2006).

Antitumor Agents

Some derivatives structurally akin to this compound have been explored as potential antitumor agents. The synthesis and evaluation of 1,8-naphthyridine-3-carboxylic acids, which share a similar fluorine substitution pattern, have shown promising cytotoxic activity against various tumor cell lines. These compounds' structure-activity relationships suggest their potential utility in developing new antitumor treatments (Tsuzuki et al., 2004).

Chemical Synthesis and Drug Development

The chemical synthesis of fluorinated compounds like this compound is crucial in drug development. Research on the synthesis of fluorinated quinolones and naphthyridines has provided valuable insights into the development of new antibacterial and anticancer drugs. For example, studies on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound with structural similarities, have contributed to understanding the synthesis pathways and potential applications of such compounds in medicine (Zhang et al., 2019).

Applications in Optical Imaging and Fluorimetry

The structural features of this compound lend themselves to potential applications in optical imaging and fluorimetry. Fluorinated amino acids and related compounds have been used to create fluorescent probes for studying biological processes. Their unique photophysical properties allow for tracking protein–protein interactions and imaging nanoscopic events in real time with high spatial resolution. Such applications are crucial in understanding complex biological systems and processes at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Safety and Hazards

The safety and hazards associated with “7-Fluoro-1,1,3-trimethyl-4-aminoindane” are represented by the following GHS pictogram: GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Pathways

It is known that this compound is used in the preparation of (difluoromethylnicotinic) indanyl carboxamides, which are used as fungicides . This suggests that it may have an impact on biochemical pathways related to fungal growth and development.

Pharmacokinetics

It has a melting point of 71.3° - 72.8°C and a boiling point of 257.1±40.0 °C (Predicted) . It has a predicted density of 1.053±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,1,3-trimethyl-4-aminoindane. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is stored at -20°C , suggesting that low temperatures may be necessary for its stability.

properties

IUPAC Name

7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-7-6-12(2,3)11-8(13)4-5-9(14)10(7)11/h4-5,7H,6,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXBDIZEJAVICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)N)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1383809-95-7
Record name 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1Ð?-inden-4-amine
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